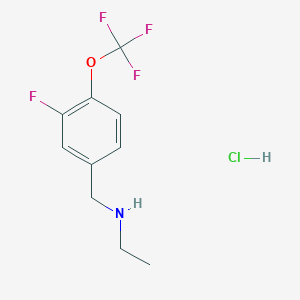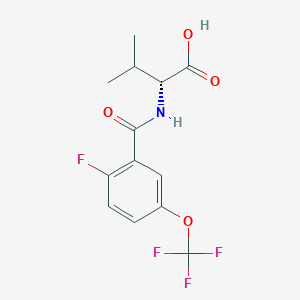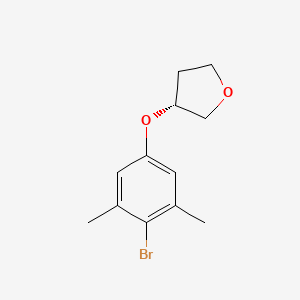![molecular formula C17H19NO3 B8127663 Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate](/img/structure/B8127663.png)
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate
Vue d'ensemble
Description
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate is an organic compound that features a complex aromatic structure It is characterized by the presence of an ethyl ester group, a propionate chain, and a phenyl ring substituted with an aminophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 4-bromophenol.
Formation of Intermediate: The initial step involves the formation of 4-(4-nitrophenoxy)phenol through a nucleophilic aromatic substitution reaction.
Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Esterification: The final step involves the esterification of the resulting 4-(4-aminophenoxy)phenol with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.
Applications De Recherche Scientifique
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate can be compared with similar compounds such as:
Ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate: Differing by the presence of a nitro group instead of an amino group, which affects its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, influencing its physical and chemical properties.
Propyl 3-[4-(4-aminophenoxy)phenyl]propionate: Contains a propyl ester group, which can alter its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
ethyl 3-[4-(4-aminophenoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)12-5-13-3-8-15(9-4-13)21-16-10-6-14(18)7-11-16/h3-4,6-11H,2,5,12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZLZIZBUVKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)




